molecular formula C9H8N2O2S B2558919 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid CAS No. 1006334-13-9

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid

Cat. No.: B2558919
CAS No.: 1006334-13-9
M. Wt: 208.24
InChI Key: OPKYOQJSJSCWTO-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid typically involves the condensation of pyrazole derivatives with thiophene carboxylic acid. One common method includes the reaction of 1H-pyrazole-1-carboxaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-thiophene derivatives and heterocyclic compounds with similar structural features, such as:

  • 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxamide
  • 4-(1H-pyrazol-1-ylmethyl)thiophene-2-sulfonic acid
  • 4-(1H-pyrazol-1-ylmethyl)thiophene-2-boronic acid .

Uniqueness

The uniqueness of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid lies in its specific combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKYOQJSJSCWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006334-13-9
Record name 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
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